3-Bromo-1,1,1-trifluoropentan-2-one
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Overview
Description
3-Bromo-1,1,1-trifluoropentan-2-one is an organic compound with the molecular formula C5H6BrF3O. It is a halogenated ketone, characterized by the presence of bromine and trifluoromethyl groups attached to a pentanone backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoropentan-2-one can be synthesized through several methods. One common approach involves the bromination of 1,1,1-trifluoropentan-2-one using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and stringent reaction controls to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trifluoropentan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 3-amino-1,1,1-trifluoropentan-2-one.
Reduction: 3-Bromo-1,1,1-trifluoropentan-2-ol.
Oxidation: 3-Bromo-1,1,1-trifluoropentanoic acid.
Scientific Research Applications
3-Bromo-1,1,1-trifluoropentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluoropentan-2-one involves its reactivity with nucleophiles and electrophiles. The bromine atom and the carbonyl group are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to substitution reactions. Additionally, the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoropropane: A halogenated hydrocarbon with similar reactivity but different applications.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol used as a thiol-reactive probe.
1,1,1-Trifluoro-3-bromoacetone: Another halogenated ketone with distinct reactivity and applications.
Uniqueness
3-Bromo-1,1,1-trifluoropentan-2-one is unique due to its specific combination of bromine and trifluoromethyl groups, which confer distinct reactivity and properties. This makes it valuable in specialized chemical syntheses and research applications .
Properties
IUPAC Name |
3-bromo-1,1,1-trifluoropentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrF3O/c1-2-3(6)4(10)5(7,8)9/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWCVQHZTNNLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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